molecular formula C14H12O B349326 Deoxybenzoin CAS No. 451-40-1

Deoxybenzoin

Cat. No.: B349326
CAS No.: 451-40-1
M. Wt: 196.24 g/mol
InChI Key: OTKCEEWUXHVZQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylacetophenone can be synthesized through several methods. One common method involves the Fries rearrangement of phenyl acetate in the presence of a Lewis acid such as aluminum chloride. This reaction typically occurs under anhydrous conditions and at elevated temperatures .

Industrial Production Methods: In industrial settings, 2-Phenylacetophenone is often produced using the Friedel-Crafts acylation of benzene with phenylacetyl chloride in the presence of a catalyst like aluminum chloride. This method is favored due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid, copper(II) chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, pyridine hydrobromide perbromide.

Major Products Formed:

Mechanism of Action

2-Phenylacetophenone acts as a photoinitiator by absorbing light and generating free radicals, which initiate polymerization reactions. It also exhibits efflux pump inhibition activity, which contributes to its antibacterial properties. The molecular targets include bacterial cell membranes and efflux pumps, disrupting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: 2-Phenylacetophenone is unique due to its dual phenyl groups, which enhance its stability and reactivity in various chemical reactions. Its ability to act as a photoinitiator and its antibacterial properties further distinguish it from similar compounds .

Biological Activity

Deoxybenzoin, a compound derived from benzoin, has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antibacterial, antioxidant, anti-inflammatory, and anticancer effects. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the absence of a hydroxyl group at the benzoin's carbon atom. Its chemical structure can be represented as follows:

This compound C13H10O\text{this compound C}_{13}\text{H}_{10}\text{O}

This structural modification enhances its lipophilicity and may influence its biological interactions.

Antibacterial Activity

This compound derivatives have shown significant antibacterial properties, particularly against Gram-negative bacteria. A study highlighted the synthesis of novel this compound derivatives that acted as potent inhibitors of the enzyme FabH, crucial for fatty acid biosynthesis in bacteria. These derivatives displayed selective anti-Gram-negative bacterial activities, indicating their potential as new antibacterial agents .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundInhibition Zone (mm)Target Bacteria
1915E. coli
2012Pseudomonas aeruginosa
2110Salmonella typhimurium

Antioxidant Properties

This compound exhibits notable antioxidant activity, making it a candidate for food preservation and cosmetic applications. Research indicates that deoxybenzoins can inhibit tyrosinase activity, which is essential in melanin production and is implicated in various skin disorders .

Table 2: Antioxidant Activity of this compound Derivatives

CompoundIC50 (µM)Mechanism of Action
A25Scavenging free radicals
B30Inhibition of lipid peroxidation

Anti-inflammatory Effects

In addition to its antibacterial and antioxidant properties, this compound has demonstrated anti-inflammatory effects. One study reported that specific this compound derivatives significantly reduced IL-8 production in gastric mucosal cells induced by inflammatory stimuli . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer potential of this compound derivatives have yielded promising results. A series of BCE-ring-truncated deguelin analogues with a this compound backbone were synthesized and evaluated against various cancer cell lines. Key findings include:

  • A549 Cells : Compound 3a exhibited an IC50 of 6.62 µM.
  • HCT116 Cells : Compound 8d demonstrated an IC50 of 6.96 µM.
  • MCF-7 Cells : Several derivatives showed IC50 values below 10 µM, indicating strong antiproliferative effects .

Table 3: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
3aA5496.62
8dHCT1166.96
8cMCF-7<10

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing deoxybenzoin derivatives, and how can their purity be validated?

  • Answer : Friedel-Crafts acylation is a cornerstone method for synthesizing this compound derivatives. For example, reacting 1,3-dimethoxybenzene with phenylacetyl chloride yields 2',4'-dimethoxythis compound, confirmed via 1^1H and 13^13C NMR (δH 4.12 for CH2; δC 49.6) and mass spectrometry (base peak at m/z 165) . Post-synthesis, purity should be validated using GC (melting range 51–57°C) and HPLC, with attention to residual solvents or byproducts. Storage at 2–8°C under inert gas prevents degradation .

Q. How can researchers safely handle and store this compound to minimize decomposition or side reactions?

  • Answer : this compound is light-sensitive; storage in amber glass containers under inert gas (e.g., nitrogen) at 2–10°C is critical. Avoid contact with strong oxidizers (e.g., peroxides) and ensure local exhaust ventilation during handling to prevent dust inhalation. Contaminated surfaces should be cleaned with methanol, followed by ethanol rinsing to remove residues .

Q. What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

  • Answer : NMR spectroscopy is indispensable: the CH2 group in the this compound skeleton appears as a triplet at δH ~4.12 and δC ~49.5. MS fragmentation patterns (e.g., m/z 165 from C-7/C-8 bond cleavage) and IR (C=O stretch ~1680 cm<sup>−1</sup>) further corroborate structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound-containing polymers?

  • Answer : Conflicting TGA data (e.g., Td5 = 403°C vs. lower values in other studies) may arise from differences in polymerization mechanisms. For example, this compound-based benzoxazines exhibit self-catalyzed cationic polymerization, which alters thermal behavior. Replicate studies using in situ FT-IR and DSC under controlled atmospheres (e.g., nitrogen vs. air) can clarify decomposition pathways .

Q. What experimental design considerations are critical for studying α-alkylation reactions in this compound derivatives?

  • Answer : α-Alkylation (e.g., allylation via Wacker oxidation) requires strict anhydrous conditions and catalysts like PdCl2/CuCl. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and optimize stoichiometry to avoid over-alkylation. Counterion effects (e.g., tetrabutylammonium vs. Na<sup>+</sup>) in phase-transfer catalysis can significantly influence yield and regioselectivity .

Q. How can this compound derivatives be leveraged as precursors for antimicrobial agents, and what are key validation steps?

  • Answer : this compound hybrids (e.g., triazole-linked derivatives) show promise against multidrug-resistant bacteria. Synthesis involves click chemistry (CuAAC reaction) with azides, followed by MIC assays against S. aureus and E. coli. Validate mechanisms via molecular docking (e.g., binding to DNA gyrase) and compare with control compounds like ciprofloxacin .

Q. What strategies mitigate challenges in reproducing spectral data for novel this compound derivatives isolated from natural sources?

  • Answer : Natural product isolation (e.g., from Deguelia hatschbachii) often yields trace quantities, complicating NMR assignments. Use high-field instruments (≥500 MHz) and heteronuclear experiments (HSQC, HMBC) to resolve overlapping signals. Synthetic model compounds (e.g., 2',4'-dimethoxy-8-(propyl-2-one)-deoxybenzoin) provide reference spectra for cross-validation .

Q. Methodological Guidance

  • Data Contradiction Analysis : When reconciling conflicting results (e.g., decomposition temperatures), systematically vary experimental parameters (atmosphere, heating rate) and document batch-to-batch variability in starting materials .
  • Experimental Reproducibility : Adhere to protocols from peer-reviewed syntheses (e.g., Wacker oxidation conditions in ) and report deviations in supporting information, including raw spectral data .

Properties

IUPAC Name

1,2-diphenylethanone
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InChI

InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OTKCEEWUXHVZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O
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DSSTOX Substance ID

DTXSID6044430
Record name 1,2-Diphenylethanone
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Molecular Weight

196.24 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name Deoxybenzoin
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CAS No.

451-40-1
Record name 2-Phenylacetophenone
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Record name Deoxybenzoin
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Synthesis routes and methods I

Procedure details

0.97 mmol of (1-phenylethenyl)oxytrimethylsilane was placed in a 20-ml flask, followed by the addition of 3 ml of pyridine as a solvent. 1.3 mmol of benzenediazonium tetrafluoroborate was added to the flask. The resulting mixture was stirred at 0° C. in a nitrogen atmosphere for 2 hours. The reaction mixture was diluted with diethyl ether and washed with 1.5 N hydrochloric acid, water and a saturated aqueous solution of common salt, successively. The organic phase was dried over magnesium sulfate and distilled under a reduced pressure to remove the solvent. The obtained oily mixture was subjected to silica gel thin-layer chromatography to obtain 0.68 mmol of benzyl phenyl ketone.
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0.97 mmol
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Synthesis routes and methods II

Procedure details

The benzoin (0.075 mole) was dissolved in 80 ml. of alcohol and 20 g. of tin (20 mesh) was added. The mixture was gently heated and a solution containing 28 ml. of concentrated hydrochloric acid, 0.8 g. of anhydrous cupric sulfate and 0.5 ml. of water was added. The reaction mixture was refluxed until thin layer chromatography no longer detected the presence of starting material. The granular tin was removed by filtration and the filtrate was evaporated to an oil which was diluted with water to 400 ml. and was extracted with chloroform. The organic extract was washed with 5% aqueous sodium carbonate solution (45 ml.×3), with water (45 ml.×2) and with brine; it was dried over anhydrous magnesium sulfate and evaporated to obtain desoxybenzoin.
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alcohol
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Synthesis routes and methods III

Procedure details

Treatment of p-methoxydeoxybenzoin (32) (FIG. 4) with PCl5 in refluxing benzene provided p-methoxy-α'-chlorostilbene 33 (Nagano, 1955), which underwent Friedel-Crafts conditions with anisole to furnish the triarylethylene 34. The carbonyl group in deoxybenzoin 32 was converted to a gem-dichloride intermediate, using phosphorous pentachloride, and with the subsequent elimination of HCl, the vinyl chloride 33 was obtained. Compound 32 was prepared using Friedel-Crafts conditions involving phenylacetyl chloride and anisole in carbon disulfide and aluminum chloride (BUCK, J. S. AND IDE, W. S. (1932), "The isomeric desoxybenzanisoins", Journal of the American Chemical Society, 54, 3012). Demethylation of 35 was accomplished with EtSH/AlCl3, and 36 was isolated by column chromatography. Drying of phenol 36 at a high temperature resulted in the formation of an indene, which was observed previously (MAGARIAN, R. A., MELTON, S. AND NATARELLI, G. (1972), "2-Chloro-1-phenylindene from 1,1-dichloro-trans-2,3-diphenylcyclopropane", Journal of Pharmaceutical Sciences, 61, 1216). Compound 36 was isolated as the diacetate (37) using column chromatography.
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desoxybenzanisoins
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35
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Retrosynthesis Analysis

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Min. plausibility 0.01
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